2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-8-6(9(13)14)3-5-4-10-2-1-7(5)11-8;/h3,10H,1-2,4H2,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXIKGOMWGLPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C(=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro-naphthyridines .
Scientific Research Applications
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2137735-44-3
- Molecular Formula : C₉H₁₁ClN₂O₃
- Molecular Weight : 230.65 g/mol
- Structural Features : A partially saturated 1,6-naphthyridine core with a ketone group at position 2, a carboxylic acid substituent at position 3, and a hydrochloride salt . The hexahydro configuration imparts conformational flexibility, which may influence solubility and biological interactions .
Comparison with Structurally Similar Compounds
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride
- CAS Number : 1864064-57-2
- Molecular Formula : C₉H₁₀ClN₃O
- Synthesis: Produced via multi-step protocols involving cyclization and halogenation, with higher purity grades (≥95%) available for pharmaceutical research .
- Applications : Used in medicinal chemistry for developing covalent inhibitors due to the electrophilic nitrile group .
4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
- Structural Features : Incorporates an ethoxy group at position 6, enhancing lipophilicity compared to the unsubstituted target compound .
- Applications: Explored in antibiotic development due to structural similarity to quinolones .
Comparative Data Table
Pharmacological and Industrial Relevance
- Target Compound: The hydrochloride salt improves solubility, making it favorable for oral formulations .
- Carbonitrile Analogue : Electrophilic nitrile group enables covalent binding to cysteine residues in target proteins, a strategy used in kinase inhibitor design .
Biological Activity
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a complex organic compound belonging to the naphthyridine class. It possesses a unique bicyclic structure that combines features of both naphthalene and pyridine. The compound's molecular formula is C₉H₁₀ClN₃O₃ with a molecular weight of approximately 215.65 g/mol. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural uniqueness of this compound is attributed to its specific functional groups:
- Carboxylic Acid Group : Contributes to acidic properties and potential interactions with biological targets.
- Ketone Group : Influences reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities. Notable activities include:
- Antimicrobial Properties : Compounds in this class have shown potential against various bacterial strains.
- Gastric Antisecretory Effects : Related derivatives have demonstrated significant inhibition of gastric acid secretion in animal models .
- Anticancer Activity : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the interactions with biological targets such as enzymes and receptors are mediated through the functional groups present in its structure.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Gastric Antisecretory Study :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid | C₉H₁₁N₂O₃ | Exhibits diverse biological activities; potential for drug development |
| 4-Hydroxyquinoline | C₉H₇NO | Known for antimicrobial properties; lacks carboxylic acid group |
| 2-Aminoquinoline | C₉H₈N₂ | Exhibits distinct reactivity patterns; used in dye synthesis |
Synthesis and Applications
The synthesis of this compound can be achieved through various methods depending on available starting materials and desired yield. Its applications span medicinal chemistry and pharmacological research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via hydrolysis of its nitrile or ester precursors. For example, acidic hydrolysis of 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (using 50% H2SO4, reflux for 18 hours) yields the carboxylic acid derivative . Hydrolysis of ethyl esters (e.g., using HCl, H2O, and ethanol under reflux for 9 hours) is another route, achieving yields up to 81% .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and computational methods. Key techniques include:
- NMR : To resolve proton environments in the hexahydro-naphthyridine ring and carboxylic acid moiety.
- Mass Spectrometry : For molecular weight verification (C9H11ClN2O3, MW 230.65) .
- SMILES/InChI : Structural descriptors (e.g., SMILES:
C1CNCC2=C1NC(=O)C(=C2)C(=O)O.Cl) aid in database alignment and computational modeling .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : As a hydrochloride salt, it should be stored in a desiccated environment at -20°C under inert gas (argon) to prevent hydrolysis. Safety guidelines recommend avoiding heat sources (≥50°C) to minimize decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield during ester/nitrile hydrolysis?
- Methodological Answer : Variables include acid concentration (e.g., 50% H2SO4 vs. HCl), temperature (reflux vs. controlled heating), and reaction duration. For esters, a 9-hour reflux in HCl/ethanol achieves 81% yield, but extending time may risk side reactions (e.g., decarboxylation). Kinetic studies via HPLC can identify optimal parameters .
Q. What analytical methods detect impurities in the compound, and how are they quantified?
- Methodological Answer : High-performance liquid chromatography (HPLC) with reference standards (e.g., EP/JP impurities) is critical. For example, impurities like penilloic acids or unreacted precursors are resolved using C18 columns and UV detection at 254 nm. Calibration curves from certified reference materials (e.g., MM0392.05) ensure quantification accuracy .
Q. How do computational models predict physicochemical properties such as collision cross-section (CCS)?
- Methodological Answer : Ion mobility spectrometry (IMS) coupled with software like MOBCAL calculates CCS values based on molecular dynamics simulations. For 2-oxo-naphthyridine derivatives, CCS predictions align with experimental data from drift-tube IMS, aiding in structural validation .
Q. How are tautomeric or isomeric byproducts controlled during synthesis?
- Methodological Answer : Cyclocondensation reactions (e.g., converting 6-amino derivatives to naphthyridines) require strict pH and temperature control. For example, maintaining pH 6–7 and temperatures below 80°C minimizes isomerization. Reaction monitoring via TLC or in-situ IR identifies byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
